molecular formula C17H12ClF3N2O2S B11601025 Ethyl {[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate

Ethyl {[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate

Cat. No.: B11601025
M. Wt: 400.8 g/mol
InChI Key: VJAWQVIQBXLSII-UHFFFAOYSA-N
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Description

ETHYL 2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a 4-chlorophenyl group, a cyano group, and a trifluoromethyl group The ethyl acetate moiety is attached to the sulfur atom of the pyridine ring

Preparation Methods

The synthesis of ETHYL 2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of substituents: The 4-chlorophenyl, cyano, and trifluoromethyl groups are introduced through various substitution reactions.

    Attachment of the ethyl acetate moiety: This step involves the reaction of the pyridine derivative with ethyl acetate in the presence of a suitable catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency.

Chemical Reactions Analysis

ETHYL 2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the pyridine nitrogen.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific caspases.

Comparison with Similar Compounds

ETHYL 2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETATE can be compared with other pyridine derivatives, such as:

    ETHYL 2-{[6-(4-METHOXYPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETATE: Similar structure but with a methoxy group instead of a chloro group.

    ETHYL 2-{[6-(4-BROMOPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETATE: Similar structure but with a bromo group instead of a chloro group.

The uniqueness of ETHYL 2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETATE lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H12ClF3N2O2S

Molecular Weight

400.8 g/mol

IUPAC Name

ethyl 2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C17H12ClF3N2O2S/c1-2-25-15(24)9-26-16-12(8-22)13(17(19,20)21)7-14(23-16)10-3-5-11(18)6-4-10/h3-7H,2,9H2,1H3

InChI Key

VJAWQVIQBXLSII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C(F)(F)F)C#N

Origin of Product

United States

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